N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(methylsulfanyl)benzamide
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Overview
Description
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(methylsulfanyl)benzamide is a complex organic compound that features an indole moiety, a benzamide group, and a methylsulfanyl substituent. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
The synthesis of N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(methylsulfanyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Benzamide Group: The indole derivative is then reacted with 2-(methylsulfanyl)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide linkage.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired transformations.
Scientific Research Applications
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(methylsulfanyl)benzamide has several scientific research applications:
Medicinal Chemistry: Due to its indole moiety, this compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: It is used in studies related to cell signaling pathways and receptor binding due to its structural similarity to natural indole derivatives.
Pharmacology: Researchers explore its effects on various biological targets, including enzymes and receptors, to develop new therapeutic agents.
Industrial Applications: The compound’s unique properties make it suitable for use in the synthesis of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cell proliferation, leading to anticancer effects . The hydroxyethyl group can enhance its solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(methylsulfanyl)benzamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-21-12-15(13-7-3-5-9-16(13)21)17(22)11-20-19(23)14-8-4-6-10-18(14)24-2/h3-10,12,17,22H,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEAGKLUKLPJSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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